molecular formula C10H22N2O3 B1345606 1,4,10-Trioxa-7,13-diazacyclopentadecane CAS No. 31249-95-3

1,4,10-Trioxa-7,13-diazacyclopentadecane

Cat. No. B1345606
CAS RN: 31249-95-3
M. Wt: 218.29 g/mol
InChI Key: STHIZMRUXPMSCW-UHFFFAOYSA-N
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Description

Synthesis and Structure Analysis

The synthesis of macrocyclic compounds such as 1,4,10-trioxa-7,13-diazacyclopentadecane derivatives has been achieved through various methods. One such compound, 4,7,13-trioxa-1,10-diaza-5,6-benzocyclopentadecane monohydrate, was synthesized by the reduction of macrocyclic diamides. The resulting compound crystallized in the orthorhombic space group and exhibited internal hydrogen bonding, as evidenced by N−H...O connections within the molecule .

Molecular Structure Analysis

The molecular structure of 1,4,10-trioxa-7,13-diazacyclopentadecane derivatives is characterized by the presence of a 15-membered ring that can coordinate with metal ions. For instance, the crystal and molecular structure of a copper(II) complex of this macrocycle revealed a seven-coordinated (deformed pentagonal bipyramidal coordination) arrangement. The macrocycle coordinates with the copper ion through two nitrogens and three oxygens, while acetato groups form chelate rings positioned on opposite sides of the macrocycle .

Chemical Reactions Analysis

The reactivity of macrocyclic compounds can be explored through their interactions with other chemical species. For example, the reaction of sterically hindered N,N'-dihydroxyaminals with phenylboronic acid yielded 1,3,5-trioxa-6,8-diaza-2,4-diboracyclooctanes. The crystal structures of these compounds were determined, and they exhibited transannular interactions in the solid state . Although not directly related to 1,4,10-trioxa-7,13-diazacyclopentadecane, this study provides insight into the types of reactions that similar macrocyclic compounds might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of macrocyclic compounds are closely related to their molecular structure. The presence of internal hydrogen bonds and the ability to form coordination complexes with metals can significantly influence their solubility, stability, and reactivity. The crystal structures of these compounds provide valuable information about their geometry and potential intermolecular interactions, which are crucial for understanding their behavior in various environments .

Scientific Research Applications

Heavy Metal Ion Detection

  • Fluorescent Chemosensors : New ligands based on 1,4,10-Trioxa-7,13-diazacyclopentadecane have been synthesized for detecting heavy metal ions like Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II). These compounds exhibit selective enhancement of fluorescent emission in the presence of specific metal ions (Aragoni et al., 2007).

Crystal and Molecular Structure Analysis

  • Copper (II) Complexes : The compound has been used to analyze the crystal and molecular structure of its copper (II) complexes, providing insights into the coordination and structure of these complexes (Urbańczyk-Lipkowska et al., 1989).

Thermodynamics and Complexation Studies

  • Cd2+ Cation Complexation : The complexation processes of Cd2+ cation with 1,4,10-Trioxa-7,13-diazacyclopentadecane have been studied, revealing the thermodynamics of the interaction in different solvent systems (Nasiri & Rounaghi, 2015).
  • Complexation with Yttrium : Studies involving the complexation of Y3+ ions have been conducted, offering insights into complex formation and coordination in solution (Hall, Tucker, & Chu, 1993).

Surface Science and Adsorption Studies

  • Adsorption on Cu Surfaces : Investigations into the adsorption of 1,4,10-Trioxa-7,13-diazacyclopentadecane on copper surfaces have been conducted, contributing to the understanding of molecular interactions on metal surfaces (Wang et al., 2001).

Metal Complex Formation and Stability

  • **Complexation with VariousMetals**: Research has explored the formation of complexes between 1,4,10-Trioxa-7,13-diazacyclopentadecane and various metals, including cerium, europium, and erbium. These studies provide insights into the stability and thermodynamics of these complexes (Manchanda et al., 1995).

Host-Guest Chemistry

  • Complex with Picric Acid : The compound has been used to form a host-guest complex with picric acid, demonstrating its utility in supramolecular chemistry (Saleh et al., 1996).

Medical Imaging Applications

  • MRI Contrast Agents : Nickel(II) complexes of 1,4,10-Trioxa-7,13-diazacyclopentadecane have been shown to be effective as MRI contrast agents, highlighting its potential use in medical imaging (Olatunde et al., 2012).

Fluorescent Chemosensors

  • Selective Signalling for Hg2+ : The compound has been used in synthesizing fluorescent chemosensors, specifically for selective signalling of Hg2+ ions, contributing to the field of chemical sensing (Shihadeh et al., 2000).

Safety And Hazards

The compound should be handled with personal protective equipment. Dust formation and breathing vapors, mist, or gas should be avoided. Adequate ventilation should be ensured .

Future Directions

The compound’s complexes with Co(II), Fe(II), and Ni(II) are being explored as a new class of MRI contrast agents . This indicates potential future applications in medical imaging.

properties

IUPAC Name

1,4,10-trioxa-7,13-diazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIZMRUXPMSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185173
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,10-Trioxa-7,13-diazacyclopentadecane

CAS RN

31249-95-3
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Record name 1,4,10-trioxa-7,13-diazacyclopentadecane
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Synthesis routes and methods

Procedure details

A solution of 15.7 g. of the diamide obtained in Example 40 in 300 ml. hot anhydrous tetrahydrofuran is slowly added to a mixture of 50 ml. anhydrous tetrahydrofuran and 15 g. LiAlH4 while stirring over a period of 1.5 hours. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for twenty hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture (45 ml.) of water and THF (1:2), followed by 15 ml. NaOH 15% and 45 ml. of water. The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and a semicrystalline product is obtained (mixture of crystals and an oil) which proves to be the desired product.
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89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
216
Citations
Z Urbańczyk-Lipkowska, P Gluziński… - … of crystallographic and …, 1989 - Springer
l,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetatocopper(II) dihydrate: space groupP4 3 , witha=b=7.217(1),c=34.553(7) Å, andZ=4. The structure was solved by direct methods, …
Number of citations: 8 link.springer.com
CD Hall, IP Danks, SC Nyburg, AW Parkins… - …, 1990 - ACS Publications
The structure was solved from the Patterson function and refined by leastsquares; Rf= 0.056 (Rw= 0.058). The cyclopentadienyl rings are almost parallel, the dihedral angle between …
Number of citations: 24 pubs.acs.org
R Delgado, JJRF Da Silva, MCTA Vaz - Polyhedron, 1987 - Elsevier
The cyclic diaza-crown ether complexone cTOPDA (1,4,10-trioxa-7,13-diaza- cyclopentadecane-N,N'-diacetic acid) has been synthesized and characterized by elemental …
Number of citations: 20 www.sciencedirect.com
CD Hall, JHR Tucker, NW Sharpe - Organometallics, 1991 - ACS Publications
Multinuclear NMR spectroscopy has been employed to study the configuration adopted in solution by the 3-fold nonsymmetrically bridged ferrocene-containing cryptand l, l'-(l, 4, 10-…
Number of citations: 30 pubs.acs.org
MC Aragoni, M Arca, A Bencini, AJ Blake… - Inorganic …, 2007 - ACS Publications
Two new ligands 7-anthracenylmethyl-13-methylpyridyl-1,4,10-trioxa-7,13-diazacyclopentadecane (L 4 ) and 7-anthracenylmethyl-13-(2,2-dimethyl-2-hydroxyethyl)-1,4,10-trioxa-7,13-…
Number of citations: 32 pubs.acs.org
R Delgado, JJRF da Silva, MCTA Vaz… - Journal of the …, 1989 - pubs.rsc.org
Thermodynamic functions for the formation of the alkaline-earth and some transition-metal complexes of the ligands L1(1,4,1O-trioxa-7,13-diazacyclopentadecane-N,N′-diacetic acid) …
Number of citations: 11 pubs.rsc.org
F Avecilla, D Esteban, C Platas-Iglesias… - … Section C: Crystal …, 2003 - scripts.iucr.org
The X-ray crystal structure of the title complex, [Ba(NCS)2(C24H36N4O3)], indicates that the BaII cation is nine-coordinate in the solid state, being fully encapsulated by the organic …
Number of citations: 3 scripts.iucr.org
M Nasiri, GH Rounaghi - Russian Journal of General Chemistry, 2015 - Springer
The complexation processes between Cd 2+ cation and a macrocyclic ligand, 1,4,10-trioxa-7,13-diazacyclopentadecane (Kryptofix 21) were studied by the conductometric method in …
Number of citations: 2 link.springer.com
Y Al Shihadeh, A Benito, JM Lloris, R Martı́nez-Máñez… - Polyhedron, 2000 - Elsevier
Compounds L 1 and L 2 were obtained by reaction of 2-(bromomethyl)naphthalene with 1,4,10-trioxa-7,13-diazacyclopentadecane and 1,4,7-trioxa-10-azacyclododecane, respectively. …
Number of citations: 4 www.sciencedirect.com
P Gluziński, RA Koliński… - … of crystallographic and …, 1992 - Springer
The copper(II) dinitrate complex of the title heteromacrocycle has been investigated by X-ray diffraction. The structure was solved by direct methods and refined by a full-matrix least-…
Number of citations: 2 link.springer.com

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